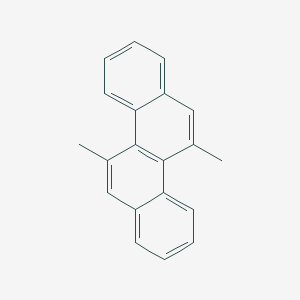
5,11-Dimethylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dimethylchrysene, also known as this compound, is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5,11-Dimethylchrysene is synthesized through methods involving the alkylation of chrysene derivatives. Research has shown that compounds with structural similarities to 5-methylchrysene exhibit varying levels of mutagenicity, with this compound being identified as a significant mutagen when tested against strains of Salmonella typhimurium . The compound's structure includes two methyl groups positioned at the 5 and 11 positions of the chrysene framework, which influences its chemical reactivity and biological activity.
Mutagenicity and Carcinogenicity
The mutagenic properties of this compound have been extensively studied. In a comparative study, it was found that this compound is a potent mutagen, similar to its parent compound, 5-methylchrysene . The presence of methyl groups enhances the electron density at specific positions on the aromatic rings, facilitating metabolic activation into reactive intermediates that can interact with cellular macromolecules.
Case Studies on Carcinogenic Effects
- Tumor Initiation Studies : In experiments involving mice, 5-methylchrysene has been shown to be a stronger tumor initiator than benzo[a]pyrene. When applied to mouse skin, it resulted in a significant number of tumors over a defined observation period . This indicates that this compound may share similar carcinogenic potential due to its structural characteristics.
- Comparative Metabolism : Studies comparing the metabolism of chrysene and its methylated derivatives revealed that the presence of methyl groups alters the regioselectivity of metabolic enzymes involved in PAH metabolism . This suggests that this compound might exhibit unique metabolic pathways that could influence its toxicity profile.
Environmental Implications
As a PAH, this compound is also relevant in environmental studies. Its persistence in the environment raises concerns regarding exposure risks for humans and wildlife. The compound is often found in combustion products and can accumulate in sediments and biota .
Data Table: Properties and Effects of this compound
| Property/Effect | Description |
|---|---|
| Chemical Structure | C_{17}H_{16} (two methyl groups on chrysene) |
| Mutagenicity | Positive in Salmonella assays |
| Carcinogenic Potential | Strong tumor initiator in animal studies |
| Environmental Persistence | Found in combustion residues; bioaccumulates |
| Metabolic Pathways | Alters enzyme specificity in PAH metabolism |
Analyse Des Réactions Chimiques
Mutagenicity and Metabolic Activation
5,11-Dimethylchrysene exhibits significant mutagenic activity in Salmonella typhimurium TA100 when activated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. Key findings include:
The heightened activity of this compound is attributed to its ability to form stable diol-epoxide intermediates, which bind DNA to induce mutations . In contrast, methylation at position 12 sterically hinders metabolic activation, reducing mutagenicity .
Electrophilic Substitution
As a PAH, this compound undergoes reactions typical of aromatic systems:
-
Halogenation : Occurs at electron-rich positions (e.g., peri- or bay-region) under acidic conditions .
-
Nitration/Sulfonation : Directed by methyl groups, which act as weakly activating substituents .
Oxidation and Redox Cycling
-
Diol-Epoxide Formation : CYP1A1/1B1 oxidizes the compound to 1,2-dihydrodiol intermediates, which are further epoxidized to mutagenic diol-epoxides .
-
Ortho-Quinone Pathway : Minor metabolic routes involve oxidation of catechols to ortho-quinones, which can redox-cycle and generate reactive oxygen species .
Detoxification Pathways
-
Glutathione Conjugation : Glutathione transferases (e.g., hGSTP1) conjugate diol-epoxides, reducing cytotoxicity and mutagenicity .
-
Sulfonation/Methylation : Phase II enzymes modify catechol metabolites to form O-sulfonated or O-methylated derivatives, enhancing excretion .
Comparative Reactivity with Analogues
Studies comparing this compound to related PAHs reveal:
-
Steric Effects : The peri-methyl group at position 11 enhances metabolic activation compared to 5,12-Dimethylchrysene, where methylation blocks enzyme access .
-
Electrophile Stability : Diol-epoxides derived from this compound are more stable than those from non-methylated chrysenes, increasing DNA adduct formation .
Environmental and Toxicological Implications
Propriétés
Numéro CAS |
14207-78-4 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
5,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-3-6-10-18(15)20-14(2)12-16-8-4-5-9-17(16)19(13)20/h3-12H,1-2H3 |
Clé InChI |
XNZPTUHWIUJQKB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
Key on ui other cas no. |
14207-78-4 |
Synonymes |
5,11-dimethylchrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















